

Spectroscopic Data of 4-Chloro-2-methylbut-1-ene: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-2-methylbut-1-ene

CAS No.: 10523-96-3

Cat. No.: B088582

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Chloro-2-methylbut-1-ene** (C₅H₉Cl).^[1] Designed for researchers, scientists, and professionals in drug development, this document synthesizes available spectral information with theoretical predictions to offer a robust characterization of the target molecule. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining not just the data itself, but the scientific rationale behind the observed and predicted spectral features.

Molecular Structure and Overview

4-Chloro-2-methylbut-1-ene is a halogenated alkene with the chemical formula C₅H₉Cl and a molecular weight of approximately 104.58 g/mol.^[1] Its structure, characterized by a terminal double bond and a primary alkyl chloride, dictates its unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and elucidation of its role in chemical reactions.

Caption: Molecular Structure of **4-Chloro-2-methylbut-1-ene**

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While experimental spectra for **4-Chloro-2-methylbut-1-ene** are not readily available in the public domain, we can predict the salient features of its ^1H and ^{13}C NMR spectra based on its molecular structure.

^1H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **4-Chloro-2-methylbut-1-ene** is expected to exhibit four distinct signals, each corresponding to a unique proton environment.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
=CH ₂	4.8 - 5.0	Singlet (or very narrow multiplet)	2H
-CH ₂ -	2.5 - 2.7	Triplet	2H
-CH ₂ Cl	3.5 - 3.7	Triplet	2H
-CH ₃	1.7 - 1.9	Singlet	3H

The two protons on the terminal double bond (=CH₂) are expected to appear in the vinylic region, typically between 4.8 and 5.0 ppm. The methylene protons adjacent to the double bond (-CH₂-) will be deshielded and should appear as a triplet around 2.5-2.7 ppm due to coupling with the neighboring methylene group. The methylene protons attached to the chlorine atom (-CH₂Cl) will be the most deshielded of the aliphatic protons, appearing as a triplet between 3.5 and 3.7 ppm. The methyl protons (-CH₃) attached to the double bond will likely appear as a singlet in the range of 1.7-1.9 ppm.

^{13}C NMR Spectroscopy

A ^{13}C NMR spectrum for **4-Chloro-2-methylbut-1-ene** has been recorded on a Bruker AM-270 instrument, though the detailed data is proprietary.^[1] Based on the structure, five distinct carbon signals are expected.

Carbon Assignment	Predicted Chemical Shift (ppm)
=CH ₂	110 - 115
=C(CH ₃)-	140 - 145
-CH ₂ -	35 - 40
-CH ₂ Cl	45 - 50
-CH ₃	20 - 25

The two olefinic carbons will have the largest chemical shifts, with the quaternary carbon (=C(CH₃)-) appearing further downfield (140-145 ppm) than the terminal methylene carbon (=CH₂) (110-115 ppm). The carbon atom bonded to the electronegative chlorine (-CH₂Cl) is expected in the 45-50 ppm range, while the other methylene carbon (-CH₂-) should be found around 35-40 ppm. The methyl carbon (-CH₃) will be the most upfield, in the 20-25 ppm region.

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **4-Chloro-2-methylbut-1-ene** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-pulse proton spectrum with a 90° pulse angle.
 - Set the spectral width to cover the range of 0-10 ppm.
 - Employ a relaxation delay of 2-5 seconds.
 - Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set the spectral width to cover the range of 0-200 ppm.

- Use a relaxation delay of 2-5 seconds.
- Accumulate a sufficient number of scans (typically several hundred to thousands) to obtain a high-quality spectrum.
- Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in a molecule. A vapor phase IR spectrum of **4-Chloro-2-methylbut-1-ene** is available through SpectraBase.^[1] The key absorption bands are predicted as follows:

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3080 - 3010	=C-H stretch	Medium
2960 - 2850	C-H stretch (aliphatic)	Strong
1650 - 1640	C=C stretch	Medium
1465 - 1450	-CH ₂ - bend	Medium
1375 - 1365	-CH ₃ bend	Medium
890 - 880	=CH ₂ out-of-plane bend	Strong
750 - 650	C-Cl stretch	Strong

The presence of the alkene is confirmed by the =C-H stretching vibration above 3000 cm⁻¹ and the C=C stretching vibration around 1645 cm⁻¹. The strong band at approximately 885 cm⁻¹ is characteristic of a terminal disubstituted alkene (=CH₂). The aliphatic C-H stretching bands will be observed below 3000 cm⁻¹. A strong absorption in the fingerprint region, between 750 and 650 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Experimental Protocol for IR Spectroscopy

- Sample Preparation (Liquid Film): Place a drop of neat liquid **4-Chloro-2-methylbut-1-ene** between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Mount the sample in the spectrometer's sample compartment.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add at least 16 scans to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

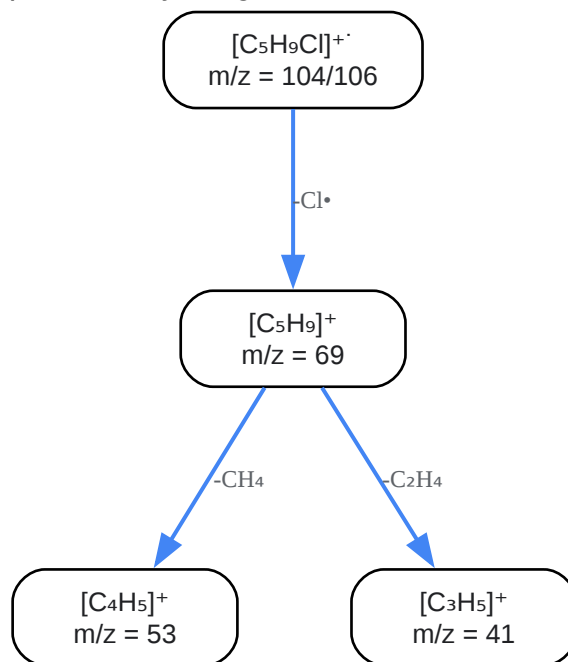
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. An electron ionization (EI) mass spectrum of **4-Chloro-2-methylbut-1-ene** is available from the NIST Mass Spectrometry Data Center.^[2]

The molecular ion peak (M^+) is expected at m/z 104 and 106 with an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom (due to the natural abundance of the ^{35}Cl and ^{37}Cl isotopes).

Predicted Fragmentation Pattern

The primary fragmentation pathways for **4-Chloro-2-methylbut-1-ene** under EI conditions are expected to involve the loss of a chlorine atom and cleavage of the carbon-carbon bonds.

Predicted Mass Spectrometry Fragmentation of 4-Chloro-2-methylbut-1-ene



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Caption: Predicted Fragmentation Pathway

- Loss of a Chlorine Radical: The most significant initial fragmentation is the cleavage of the C-Cl bond to lose a chlorine radical ($\cdot Cl$), resulting in a carbocation at m/z 69. This is often a prominent peak.
- Allylic Cleavage: Cleavage of the C-C bond beta to the double bond is also a favorable process, which would lead to the formation of an allyl cation ($[C_3H_5]^+$) at m/z 41.
- Further Fragmentation: The m/z 69 ion can undergo further fragmentation, such as the loss of a neutral methane molecule to give a fragment at m/z 53, or the loss of ethene to give the allyl cation at m/z 41.

Experimental Protocol for GC-MS

- Sample Preparation: Prepare a dilute solution of **4-Chloro-2-methylbut-1-ene** in a volatile organic solvent (e.g., dichloromethane or hexane).

- Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
- GC Conditions:
 - Injector: Split/splitless injector at 250°C.
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Oven Program: Start at a low temperature (e.g., 40°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250°C.
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 35 to 200.
- Data Analysis: Identify the chromatographic peak corresponding to **4-Chloro-2-methylbut-1-ene** and analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.

Conclusion

This guide has provided a detailed analysis of the expected and available spectroscopic data for **4-Chloro-2-methylbut-1-ene**. By combining theoretical predictions with the limited available experimental data, a comprehensive spectroscopic profile has been established. The protocols outlined herein provide a standardized approach for the acquisition of high-quality spectra for this compound, ensuring data integrity and reproducibility in research and development settings.

References

- PubChem. Butene, chloro-2-methyl-. National Center for Biotechnology Information. [\[Link\]](#)
- NIST. 1-Butene, 4-chloro-2-methyl-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology. [\[Link\]](#)

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